Cas no 159440-07-0 (Peptide 7172)

Peptide 7172 structure
Nome del prodotto:Peptide 7172
Peptide 7172 Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S)-1-{[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino}-4-methyl-1-oxopentan-2-yl 1-{N-[12-(hexadecanoyloxy)-9-hydroxy-9-oxido-4,15-dioxo-8,10,14-trioxa-5-aza-9lambda~5~-phosphatriacontan-1-oyl]-D-phenylalanyl-3-(naphthalen-1-yl)-D-alanyl}piperidine-4-carbo
- (2S)-1-{[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino}-4-methyl-1-oxopentan-2-yl 1-{N-[12-(hexadecanoyloxy)-9-hydroxy-9-oxido-4,15-dioxo-8,10,14-trioxa-5-aza-9lambda~5~-phosphatriacontan-1-oyl]-D-pheny
- Peptide 7172
- DPPE-Suc-[D-Phe]-[D-.alpha.-Nal]-Pip-[.alpha.-(OH)-Leu]-Val-NH2
- 159440-07-0
- 4-Piperidinecarboxylic acid, 1-(N-(N-(9-hydroxy-9-oxido-1,4,15-trioxo-12-((1-oxohexadecyl)oxy)-8,10,14-trioxa-5-aza-9-phosphatriacont-1-yl)-D-phenylalanyl)-3-(1-naphthalenyl)-D-alanyl)-, 1-(((1-(aminocarbonyl)-2-methylpropyl)amino)carbonyl)-3-methylbutyl ester, stereoisomer
- 4-Piperidinecarboxylic acid, 1-[N-[N-[9-hydroxy-9-oxido-1,4,15-trioxo-12-[(1-oxohexadecyl)oxy]-8,10,14-trioxa-5-aza-9-phosphatriacont-1-yl]-D-phenylalanyl]-3-(1-naphthalenyl)-D-alanyl]-, 1-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-3-methylbutyl ester, stereoisomer
- DPPE-Suc-(D-Phe)-(D-alpha-Nal)-Pip-(alpha-(OH)-Leu)-Val-NH2
-
- Inchi: 1S/C80H127N6O16P/c1-7-9-11-13-15-17-19-21-23-25-27-29-34-45-73(89)98-58-66(101-74(90)46-35-30-28-26-24-22-20-18-16-14-12-10-8-2)59-100-103(96,97)99-54-51-82-71(87)47-48-72(88)83-68(56-62-39-32-31-33-40-62)77(92)84-69(57-65-43-38-42-63-41-36-37-44-67(63)65)79(94)86-52-49-64(50-53-86)80(95)102-70(55-60(3)4)78(93)85-75(61(5)6)76(81)91/h31-33,36-44,60-61,64,66,68-70,75H,7-30,34-35,45-59H2,1-6H3,(H2,81,91)(H,82,87)(H,83,88)(H,84,92)(H,85,93)(H,96,97)/t66?,68-,69-,70+,75+/m1/s1
- Chiave InChI: OYVFOBHYQBAHFL-VNUODVNLSA-N
- Sorrisi: P(=O)(O[H])(OC([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])C(N([H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N([H])[C@]([H])(C([H])([H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)C(N1C([H])([H])C([H])([H])C([H])(C(=O)O[C@]([H])(C(N([H])[C@]([H])(C(N([H])[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H])=O)=O)=O)=O)OC([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
Proprietà calcolate
- Massa esatta: 1458.90461898g/mol
- Massa monoisotopica: 1458.90461898g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 103
- Conta legami ruotabili: 60
- Complessità: 2470
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 17.8
- Superficie polare topologica: 315
Peptide 7172 Letteratura correlata
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
159440-07-0 (Peptide 7172) Prodotti correlati
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
